molecular formula C9H10FNO5S B12383612 (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid

(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid

Cat. No.: B12383612
M. Wt: 263.24 g/mol
InChI Key: IVWVAUUBEKCCJQ-QMMMGPOBSA-N
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Description

(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid is a synthetic amino acid derivative. This compound is characterized by the presence of a fluorosulfonyl group attached to a phenyl ring, which is further connected to an amino acid backbone. The unique structure of this compound makes it an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid typically involves the introduction of the fluorosulfonyl group to the phenyl ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the production of sulfonyl fluorides . The reaction conditions often involve the use of fluorosulfonylating reagents such as sulfuryl fluoride gas or other solid reagents like FDIT and AISF .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide.

    Substitution: The fluorosulfonyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-2-(4-fluorophenyl)propanoic acid: This compound lacks the fluorosulfonyl group but shares a similar amino acid backbone.

    3-[4-(fluorosulfonyl)phenyl]propanoic acid: This compound has a similar fluorosulfonyl group but differs in the overall structure.

Uniqueness

(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid is unique due to the presence of both an amino acid backbone and a fluorosulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable tool in various fields of research and industry .

Properties

Molecular Formula

C9H10FNO5S

Molecular Weight

263.24 g/mol

IUPAC Name

(2S)-2-amino-3-(4-fluorosulfonyloxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO5S/c10-17(14,15)16-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1

InChI Key

IVWVAUUBEKCCJQ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OS(=O)(=O)F

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)F

Origin of Product

United States

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